molecular formula C19H21FN4 B8664249 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine CAS No. 108612-49-3

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine

Cat. No.: B8664249
CAS No.: 108612-49-3
M. Wt: 324.4 g/mol
InChI Key: JLKLJTQNAMAIJA-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a piperidine ring, a benzimidazole moiety, and a fluorophenyl group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzimidazole intermediate.

    Attachment of the Piperidine Ring: The final step involves the formation of the piperidine ring through a reductive amination reaction, where the benzimidazole-fluorophenyl intermediate reacts with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, each possessing distinct chemical and biological properties.

Scientific Research Applications

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders and cancers.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)piperidin-4-amine
  • N-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine
  • 4-Piperidinamine, N-[(4-fluorophenyl)methyl]-1-methyl-, hydrochloride

Uniqueness

Compared to similar compounds, 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine stands out due to its unique combination of a piperidine ring, benzimidazole moiety, and fluorophenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

108612-49-3

Molecular Formula

C19H21FN4

Molecular Weight

324.4 g/mol

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-amine

InChI

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)22-19(24)23-11-9-16(21)10-12-23/h1-8,16H,9-13,21H2

InChI Key

JLKLJTQNAMAIJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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